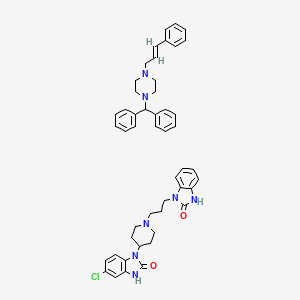
Touristil
Übersicht
Beschreibung
Touristil is a compound known for its efficacy in treating motion sickness. It is a combination of two active ingredients: cinnarizine and domperidone. Cinnarizine is an antihistamine that reduces the effects of histamine in the body, while domperidone is a dopamine antagonist that helps to alleviate nausea and vomiting .
Synthetic Routes and Reaction Conditions:
Cinnarizine: The synthesis of cinnarizine involves the reaction of diphenylmethylpiperazine with cinnamic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride, followed by neutralization with a base.
Domperidone: Domperidone is synthesized through the reaction of 5-chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-4-piperidyl)-1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropylamine under basic conditions.
Industrial Production Methods:
- The industrial production of cinnarizine involves large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity.
- Domperidone production on an industrial scale involves continuous flow reactors to maintain consistent reaction conditions and high throughput.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the cinnarizine component, which can be oxidized to form corresponding N-oxides.
Reduction: The reduction of this compound is less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the aromatic rings of cinnarizine and domperidone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated solvents and strong bases like sodium hydride are often employed.
Major Products:
- Oxidation of cinnarizine leads to N-oxides.
- Reduction of domperidone can yield secondary amines.
- Substitution reactions can produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Touristil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antihistamine and antiemetic properties.
Biology: Employed in research on the vestibular system and its role in motion sickness.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating nausea and vomiting associated with motion sickness and other conditions.
Industry: Utilized in the formulation of antiemetic medications and in the development of new therapeutic agents.
Wirkmechanismus
Touristil exerts its effects through the combined actions of cinnarizine and domperidone:
Cinnarizine: Blocks histamine H1 receptors, reducing the effects of histamine and preventing motion sickness.
Domperidone: Acts as a dopamine D2 receptor antagonist, inhibiting the action of dopamine in the chemoreceptor trigger zone, thereby reducing nausea and vomiting.
Vergleich Mit ähnlichen Verbindungen
Meclizine: Another antihistamine used to treat motion sickness, but it does not contain a dopamine antagonist.
Metoclopramide: A dopamine antagonist used to treat nausea and vomiting, but it lacks the antihistamine component.
Uniqueness:
Eigenschaften
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNVKVKECNYEY-RSGUCCNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108116-23-0 | |
| Record name | Touristil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















